molecular formula C17H16N2O B5339670 3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone CAS No. 1788-92-7

3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone

Cat. No.: B5339670
CAS No.: 1788-92-7
M. Wt: 264.32 g/mol
InChI Key: PHMSCHZBGYKZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone is an organic compound belonging to the quinazolinone class of heterocycles, which are characterized by a fused benzene and pyrimidine ring system . Researchers value this compound and its analogues as key synthetic intermediates in the development of novel pharmacologically active molecules . The core quinazolinone structure is a privileged scaffold in medicinal chemistry, and structural variations on the nitrogen-containing rings can significantly alter biological activity and physicochemical properties . Research Applications and Value This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Synthetic methodologies for constructing similar 2,3-disubstituted quinazolin-4(3H)-one frameworks, as documented in recent literature, include copper-catalyzed coupling reactions and metal-free oxidative cyclizations . These methods provide researchers with tools to access a diverse array of analogues for structure-activity relationship (SAR) studies. Specifications and Data While specific data for the 2,6-dimethylphenyl isomer is limited in public sources, closely related isomers such as 3-(2,4-dimethylphenyl)-2-methylquinazolin-4(3H)-one (CAS# 1915-80-6) provide a useful reference . These analogues share the same molecular formula, C17H16N2O, and a molecular weight of approximately 264.33 g/mol . The shared core structure suggests similar handling and storage requirements, typically as a stable solid at room temperature. Important Notice This product is intended FOR RESEARCH USE ONLY (RUO) and is not intended for diagnostic, therapeutic, or human use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local, national, and international regulations regarding the possession, use, and disposal of this chemical.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11-7-6-8-12(2)16(11)19-13(3)18-15-10-5-4-9-14(15)17(19)20/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMSCHZBGYKZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939119
Record name 3-(2,6-Dimethylphenyl)-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788-92-7
Record name 4(3H)-Quinazolinone, 2-methyl-3-(2,6-xylyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,6-Dimethylphenyl)-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes:

    Condensation Reaction: Anthranilic acid reacts with 2,6-dimethylbenzaldehyde in the presence of a suitable catalyst such as acetic acid or sulfuric acid.

    Cyclization: The resulting intermediate undergoes cyclization under reflux conditions to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

DMSO/H₂O₂-Mediated Radical Cyclization

A radical-mediated approach uses substituted 2-amino benzamides and DMSO as a carbon source, with H₂O₂ as an oxidant. This method involves:

  • Mechanism : Formation of intermediates via radical pathways, followed by cyclization and oxidation to yield quinazolin-4(3H)-ones .

  • Example : Reaction of N-methyl-2-aminobenzamide with DMSO and H₂O₂ at 130–140°C produces the desired product in moderate yields (23–52%) .

Base-Promoted SNAr Reaction

This transition-metal-free method employs Cs₂CO₃ or KOH in DMSO to facilitate nucleophilic aromatic substitution (SNAr) reactions. Key steps include:

  • Reagents : Ortho-fluorobenzamides and amides (e.g., benzamide) in DMSO at 135°C .

  • Yield : Up to 70% for 3-methyl-2-phenylquinazolin-4-one derivatives .

Ph₃P–I₂-Mediated Amidine Formation

A convergent one-pot synthesis uses triphenylphosphine (Ph₃P) and iodine (I₂) to form amidines, which cyclize to quinazolin-4(3H)-ones. This method:

  • Advantages : Mild conditions (room temperature) and good yields (up to 85%) .

  • Key Step : Condensation of amides with methyl anthranilate, followed by cyclization .

Method Reagents Conditions Yield Key Reference
DMSO/H₂O₂ Radical PathwayDMSO, H₂O₂, substituted 2-amino benzamide130–140°C, 20 h23–52%
SNAr ReactionCs₂CO₃/KOH, DMSO135°C, 24 hUp to 70%
Ph₃P–I₂ Amidine FormationPh₃P, I₂, amides, methyl anthranilateRoom temperatureUp to 85%

Substitution Reactions

The compound’s quinazolin-4(3H)-one core allows functionalization via substitution at position 3 (bearing the 2,6-dimethylphenyl group) or other positions.

Functionalization at the Quinazolinone Core

  • Secondary Amines : Reactions with secondary amines (e.g., dimethylamine) or heterocycles (e.g., pyrrole) yield tertiary aminoquinazolines .

  • Schiff Base Formation : Condensation with aldehydes or ketones generates derivatives with extended conjugation .

Analytical Characterization

The compound is characterized by:

  • 1H NMR : Singlet patterns for methyl groups and aromatic protons .

  • Mass Spectrometry : A molecular ion peak at m/z 264.32 (C₁₇H₁₆N₂O) .

  • IR : Carbonyl stretching (C=O) and aromatic C-H vibrations .

Scientific Research Applications

Medicinal Chemistry

3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone has been investigated for its potential as a therapeutic agent due to its biological activities:

  • Antimicrobial Properties: Derivatives of quinazolinones have shown significant antibacterial and antifungal effects. For instance, studies have reported that certain derivatives exhibit activity against pathogens such as Staphylococcus aureus and Candida albicans .
  • Anticancer Activity: Quinazolinone derivatives are being explored for their cytotoxic effects. Some compounds have demonstrated inhibition of cancer cell proliferation and are being evaluated as potential anticancer agents targeting specific pathways like the epidermal growth factor receptor (EGFR) .

Biological Studies

The biological activities of this compound extend to various fields:

  • Mechanism of Action: The compound may inhibit specific enzymes or receptors, leading to observed biological effects. For example, it can affect bacterial cell wall synthesis by binding to penicillin-binding proteins .
  • Structure-Activity Relationship (SAR): Research has focused on understanding how modifications to the quinazolinone structure impact its biological activity. This includes exploring different substituents on the aromatic ring to enhance antimicrobial efficacy .

Material Science

In addition to its biological applications, this compound serves as a building block in organic synthesis:

  • Synthesis of Complex Molecules: It is utilized in the creation of more complex organic compounds, which may have applications in pharmaceuticals and materials science .

Case Studies and Research Findings

StudyFindings
Raval et al. (2019)Developed various pyrazolyloxopropyl-quinazolin-4(3H)-one derivatives showing significant antimicrobial activity against both bacteria and fungi .
Alafeefy et al. (2020)Reported new quinazolinone derivatives with broad-spectrum antimicrobial activities; some compounds showed enhanced activity against gram-positive bacteria .
Zayed et al. (2013)Synthesized N3-sulfonamide substituted quinazolinones with improved antibacterial properties through structural modifications .

Mechanism of Action

The mechanism of action of 3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituents (Position) Key Physical Properties
3-(2,6-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone 2-methyl, 3-(2,6-dimethylphenyl) High lipophilicity due to aromatic and alkyl groups; moderate solubility in polar aprotic solvents
2-Methyl-4(3H)-quinazolinone 2-methyl, 3-H Lower lipophilicity; higher aqueous solubility compared to 3-substituted derivatives
3-Phenyl-4(3H)-quinazolinone 3-phenyl, 2-H Intermediate lipophilicity; π-π stacking capability enhances crystallinity
7-Chloro-3-(2,4-difluorophenyl)-4(3H)-quinazolinone (UR-9825) 7-Cl, 3-(2,4-difluorophenyl) Enhanced halogen-mediated polarity; improved pharmacokinetic half-life in rodents

Key Insights :

  • Halogenated analogues (e.g., UR-9825) exhibit higher polarity and longer half-lives due to reduced oxidative metabolism .

Key Insights :

  • The target compound is synthesized via conventional condensation, whereas triazole-containing analogues require click chemistry or copper catalysts .

Key Insights :

  • The target compound’s antitumor activity is moderate compared to 2-benzylmercapto derivatives, suggesting sulfur-containing substituents enhance potency .
  • Antifungal activity requires halogenation or triazole moieties, which the target compound lacks .

Structure-Activity Relationships (SAR)

Position 2 : Methyl groups improve metabolic stability but reduce reactivity compared to thioether or mercapto substituents .

Halogenation : Halogens at position 7 (e.g., UR-9825) significantly boost antifungal activity and half-life .

Biological Activity

3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Quinazolinones

Quinazolinones are heterocyclic compounds that exhibit a wide range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The structural diversity within this class allows for the modification of biological activity by altering substituents on the quinazolinone scaffold.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors that are crucial in various biological pathways. For instance, studies suggest that quinazolinones can act as inhibitors of protein kinases, which play significant roles in cell signaling and cancer progression .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives. The compound has shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Table 1 summarizes the minimum inhibitory concentrations (MIC) against selected pathogens:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus16
Candida albicans8
Aspergillus niger32

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Quinazolinones have been identified as potential inhibitors of epidermal growth factor receptors (EGFR), which are implicated in many cancers. The compound exhibits cytotoxic effects against several cancer cell lines. Table 2 presents the IC50 values for different cell lines:

Cell Line IC50 (µM) Reference
PC3 (prostate cancer)10
MCF-7 (breast cancer)10
HT-29 (colon cancer)12

Case Studies and Research Findings

  • Antibacterial Activity : In a study examining various quinazolinone derivatives, it was found that modifications at specific positions significantly influenced antibacterial efficacy. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
  • Antifungal Efficacy : Another study reported that derivatives similar to this compound exhibited antifungal activity against strains like A. niger and C. albicans with MIC values comparable to established antifungal agents .
  • Cytotoxicity in Cancer Models : A series of experiments evaluated the effects of quinazolinone derivatives on various cancer cell lines, revealing significant dose-dependent inhibition of cell growth, particularly in prostate and breast cancer models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,6-dimethylphenyl)-2-methyl-4(3H)-quinazolinone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with substituted amines or acylating agents. For example, refluxing 2-methylanthranilic acid with 2,6-dimethylphenyl isocyanate in acetic anhydride yields the quinazolinone core . Key variables include solvent choice (e.g., acetone, THF), temperature (reflux vs. room temperature), and catalysts (K₂CO₃, nano-TiO₂). Yields range from 70–89% depending on substituent steric effects . Characterization via NMR, IR, and UV/Vis (λmax ~226 nm) confirms structure .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Standard techniques include:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for dimethylphenyl groups) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 293).
  • UV/Vis : Absorbance maxima (~226 nm) correlates with π→π* transitions in the quinazolinone core .
  • HPLC : Purity ≥98% validated using C18 columns with MeOH:H₂O mobile phases .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screens highlight CNS depressant, anti-inflammatory, and antimicrobial properties. For example:

  • CNS Activity : Dose-dependent sedation in murine models (ED₅₀ 25 mg/kg) via GABAergic modulation .
  • Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption assays .
  • Anti-inflammatory : COX-2 inhibition (IC₅₀ 1.2 µM) in RAW264.7 macrophages .

Advanced Research Questions

Q. How can computational modeling resolve steric hindrance in N-aryl rotations for this compound?

  • Methodological Answer : Ab initio Hartree-Fock calculations reveal rotational barriers (~15–20 kcal/mol) for the 2,6-dimethylphenyl group. Steric clashes between methyl groups and the quinazolinone core induce sp³ hybridization at N1, alleviated by small geometric adjustments (e.g., bond angle distortion ≤5°) . Molecular dynamics simulations (AMBER/CHARMM) further predict conformational stability in aqueous environments.

Q. What strategies optimize structure-activity relationships (SAR) for enhanced antiviral activity?

  • Methodological Answer : Introducing conjugated systems (e.g., 1,4-pentadien-3-one moieties) at position 3 improves antiviral potency. Derivatives like A5 and A12 show EC₅₀ values of 132–156 µg/mL against TMV, outperforming reference drugs (e.g., ningnanmycin, EC₅₀ 281 µg/mL) via RNA-dependent RNA polymerase inhibition . SAR studies suggest electron-withdrawing groups (Cl, NO₂) at the phenyl ring enhance bioactivity .

Q. How do conflicting reports on antimicrobial efficacy arise, and how can they be reconciled?

  • Methodological Answer : Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL for S. aureus) stem from assay conditions:

  • Bacterial Strain Variability : Methicillin-resistant vs. susceptible strains .
  • Solubility Limits : Poor aqueous solubility (~0.1 mg/mL) reduces bioavailability in broth microdilution assays .
  • Solution : Standardize protocols using DMSO carriers (<1% v/v) and corroborate with time-kill kinetics .

Q. What mechanistic insights explain its role in aldehyde oxidase (AO) inhibition?

  • Methodological Answer : The compound acts as a competitive AO inhibitor (Ki 0.8 µM) in human liver cytosol, preventing oxidation of substrates like phthalazine. This has implications for drug-drug interactions (DDIs), particularly with drugs metabolized via AO (e.g., clozapine). Assays use NADH depletion rates monitored at 340 nm .

Q. How can crystallography elucidate intermolecular interactions for solid-state stability?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular H-bonding (N1–H⋯O2, 2.1 Å) and π-π stacking (3.8 Å) between quinazolinone cores. These interactions stabilize polymorphs, as seen in derivatives with fluoroanilino substituents . Hirshfeld surface analysis quantifies van der Waals contributions (65–70%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.